N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine
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Overview
Description
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine typically involves multiple steps, starting with the preparation of the imidazole and pyrazole precursors. The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia . The pyrazole ring is often prepared via the reaction of hydrazine with 1,3-diketones .
Once the precursors are ready, they undergo a series of coupling reactions. The methylation of the nitrogen atom in the imidazole ring is achieved using methyl iodide in the presence of a base like potassium carbonate . The sulfonylation of the imidazole ring is carried out using methylsulfonyl chloride under basic conditions . Finally, the coupling of the imidazole and pyrazole rings is facilitated by a nucleophilic substitution reaction, typically using a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, methyl iodide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: Various substituted imidazole and pyrazole derivatives
Scientific Research Applications
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The imidazole and pyrazole rings allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . The sulfonyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sildenafil impurity A: Contains similar imidazole and pyrazole rings but differs in its overall structure and therapeutic applications.
N-methylpyrrolidone: Shares the N-methyl group but lacks the complex heterocyclic structure.
1-Propanamine, 2-methyl-N-(2-methylpropyl): Similar in its alkyl chain but lacks the heterocyclic rings.
Uniqueness
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine stands out due to its unique combination of imidazole and pyrazole rings, along with the sulfonyl group. This combination provides it with distinct chemical properties and a wide range of applications in various fields .
Properties
IUPAC Name |
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-12(2)10-20-14(9-16-15(20)23(4,21)22)11-19(3)6-5-13-7-17-18-8-13/h7-9,12H,5-6,10-11H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRVOGXDQYVDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(C)CCC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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